molecular formula C9H12ClNO B1355027 4-Chloro-3-propoxyaniline CAS No. 76464-53-4

4-Chloro-3-propoxyaniline

Cat. No.: B1355027
CAS No.: 76464-53-4
M. Wt: 185.65 g/mol
InChI Key: QZJPSGHYWQMHDD-UHFFFAOYSA-N
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Description

4-Chloro-3-propoxyaniline is an organic compound with the molecular formula C9H12ClNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the fourth position and a propoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-propoxyaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloroaniline with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-propoxyaniline undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine and propoxy groups influence the reactivity and orientation of the substituents on the benzene ring.

    Oxidation and Reduction: The amino group in this compound can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

    Electrophilic Aromatic Substitution: Products depend on the substituents introduced.

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

Scientific Research Applications

4-Chloro-3-propoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3-propoxyaniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine and propoxy groups can influence the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

    4-Chloroaniline: Similar structure but lacks the propoxy group.

    3-Propoxyaniline: Similar structure but lacks the chlorine atom.

    4-Chloro-2-propoxyaniline: Similar structure with different substitution pattern.

Uniqueness: 4-Chloro-3-propoxyaniline is unique due to the specific positioning of the chlorine and propoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-chloro-3-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-2-5-12-9-6-7(11)3-4-8(9)10/h3-4,6H,2,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJPSGHYWQMHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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